Guanosine-d13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

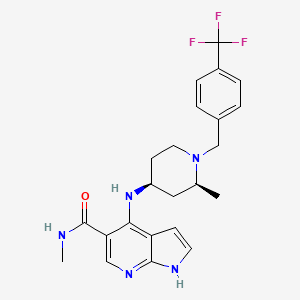

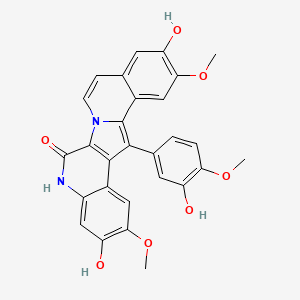

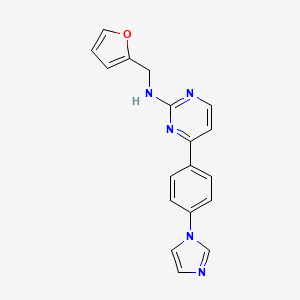

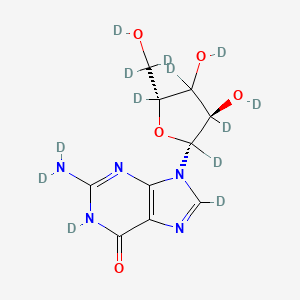

Guanosine-d13, also known as DL-Guanosine-d13 or Vernine-d13, is a deuterium-labeled derivative of guanosine. Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-d13 involves the incorporation of deuterium atoms into the guanosine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under mild conditions to prevent degradation of the nucleoside structure .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Escherichia coli strains are genetically engineered to overexpress the purine synthesis pathway and incorporate deuterium into the guanosine molecule. This method allows for the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Guanosine-d13 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form guanosine-8-oxide.

Reduction: Reduction reactions can convert this compound to its corresponding deoxythis compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.

Major Products:

Oxidation: Guanosine-8-oxide-d13

Reduction: Deoxythis compound

Substitution: Various substituted guanosine derivatives

Scientific Research Applications

Guanosine-d13 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.

Biology: Employed in NMR spectroscopy to study the structure and dynamics of nucleic acids and proteins.

Medicine: Investigated for its potential neuroprotective effects and its role in reducing neuroinflammation and oxidative stress.

Industry: Utilized in the production of antiviral drugs and as a precursor for the synthesis of other nucleoside analogs

Mechanism of Action

Guanosine-d13 exerts its effects through several molecular mechanisms:

Neuroprotection: It interacts with adenosine receptors and modulates adenosine transmission, reducing neuroinflammation and excitotoxicity.

Antioxidant Activity: this compound decreases the production of reactive oxygen species and improves mitochondrial function.

Cellular Signaling: It influences cyclic AMP levels and activates various intracellular signaling pathways involved in cell growth, differentiation, and survival

Comparison with Similar Compounds

Guanosine: The non-deuterated form of Guanosine-d13, widely studied for its biological activities.

Deoxyguanosine: A deoxyribonucleoside analog of guanosine, lacking the hydroxyl group on the ribose ring.

Inosine: Another purine nucleoside with similar neuroprotective and anti-inflammatory properties

Uniqueness of this compound:

Deuterium Labeling: The incorporation of deuterium atoms provides unique advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of metabolic pathways.

Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts, making them valuable in long-term studies.

This compound stands out due to its unique labeling and wide range of applications in scientific research, making it a valuable tool in various fields of study.

Properties

Molecular Formula |

C10H13N5O5 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

1,8-dideuterio-2-(dideuterioamino)-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6-,9-/m1/s1/i1D2,2D,3D,5D,6D,9D,16D,17D,18D/hD3 |

InChI Key |

NYHBQMYGNKIUIF-OMRGEDEJSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)

![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)